2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H33ClN4O4S2 and its molecular weight is 529.11. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activity. This article reviews the biological properties, synthesis, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H33ClN4O4S2, with a molecular weight of 529.1 g/mol. Its structure includes a tetrahydrothieno-pyridine core and a sulfamoyl group, which may enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H33ClN4O4S2 |
Molecular Weight | 529.1 g/mol |
CAS Number | 1217090-07-7 |
Synthesis
The synthesis of this compound typically involves several key steps that allow for the modification of functional groups to optimize biological activity. The synthetic pathways are crucial for enhancing the compound's pharmacokinetic properties and bioavailability.
Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, particularly human phenylethanolamine N-methyltransferase (hPNMT) . This enzyme catalyzes the final step in the biosynthesis of epinephrine, making it a critical target for regulating catecholamine levels in the body .
Pharmacological Studies
Research indicates that compounds with similar structural features exhibit significant biological activities:
- Antimicrobial Properties : Analogous compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties.
- Antiplatelet Activity : Structural similarities with known antiplatelet agents like clopidogrel and prasugrel indicate potential cardiovascular applications.
In Vitro Studies
In vitro studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit varying degrees of hPNMT inhibitory potency. For instance, a related compound was found to be more potent than traditional inhibitors due to favorable hydrophobic interactions with the enzyme .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Lacks sulfamoyl group | Antimicrobial properties |
Clopidogrel | Contains thiophene ring | Antiplatelet agent |
Prasugrel | Similar core structure | Antiplatelet agent |
This table illustrates how the unique sulfamoyl substitution in our compound may confer distinct biological activities compared to structurally similar molecules.
Future Directions
Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of This compound . Investigations into its therapeutic applications could lead to significant advancements in treating diseases associated with dysregulated catecholamine levels.
Properties
IUPAC Name |
2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S2.ClH/c1-4-7-13-27(6-3)33(30,31)17-10-8-16(9-11-17)22(29)25-23-20(21(24)28)18-12-14-26(5-2)15-19(18)32-23;/h8-11H,4-7,12-15H2,1-3H3,(H2,24,28)(H,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMPLABYYUBNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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